3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are often studied for their pharmacological properties and potential therapeutic applications. This specific compound exhibits structural characteristics that may contribute to its biological activity, particularly in the context of neurological and psychiatric disorders.
The compound is cataloged in various chemical databases, including PubChem, where it is identified by its unique identifiers such as the CAS number and molecular formula. It is synthesized for research purposes and is available through specialized chemical vendors.
3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride is classified as a piperazine derivative. Piperazines are a class of compounds known for their diverse pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities. This compound may also fall under the category of potential drug candidates for various therapeutic applications.
The synthesis of 3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride typically involves multi-step organic reactions. One common method includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to characterize the synthesized compound.
The molecular structure of 3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride can be represented as follows:
The compound can be represented using various structural notations:
C1CCN(CC1)C(=O)C2=CC=NC=C2C3=CC=C(C=C3)N=C(C2)C=CC=CN1
InChI=1S/C18H22N4O/c19-18(24)16-12-14(20)15(21)13-17(16)22-23-11-9-8-10-11/h8-13H,1-7H2,(H,19,24)
3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride may participate in various chemical reactions typical for piperazine derivatives:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to create derivatives with improved activity profiles.
The mechanism of action for 3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride is not fully elucidated but may involve interactions with neurotransmitter systems. Piperazine derivatives are known to influence serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
Studies indicate that compounds similar to this one exhibit affinity for various receptor subtypes, potentially leading to anxiolytic or antidepressant effects. Further research is required to clarify its specific interactions at a molecular level.
Physical property data can be obtained from chemical databases like PubChem or through experimental characterization methods.
3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride has potential applications in:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: